1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo-

Description

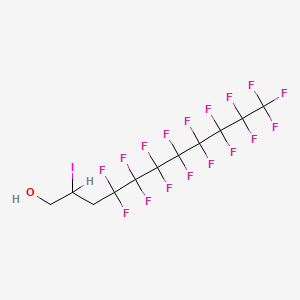

The compound 1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- is a highly fluorinated iodinated alkane derivative with a complex structure. It belongs to the class of perfluoroalkyl iodides (PFAIs), characterized by a linear carbon chain substituted with fluorine and iodine atoms.

The iodine atom at position 2 and 17 fluorine atoms (heptadecafluoro substitution) from positions 4 to 11 confer unique physicochemical properties, including high chemical inertness, thermal stability, and hydrophobicity. These traits make it suitable for applications in specialty materials, surfactants, and electronics.

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F17IO/c12-4(13,1-3(29)2-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,30H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOHMWCTVWXSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F17IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895468 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-iodoundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38550-45-7 | |

| Record name | 1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038550457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-iodoundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Undecanol, specifically the compound 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo-, is a unique fatty alcohol with significant biological activity. This compound is notable for its fluorinated structure which imparts distinct properties that can influence its biological interactions. The following sections will explore its chemical characteristics, biological effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by a long carbon chain with multiple fluorine substitutions. Its structure can be represented as follows:

- Chemical Formula : C11H24O

- IUPAC Name : 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-heptadecafluoro-2-iodo-undecanol

- Molecular Weight : Approximately 372.3 g/mol

This compound belongs to the class of organic compounds known as fatty alcohols and is recognized for its hydrophobic nature and low solubility in water .

Antimicrobial Properties

Research indicates that fatty alcohols like 1-undecanol exhibit antimicrobial activity. A study demonstrated that long-chain alcohols can disrupt microbial membranes leading to cell lysis. The presence of fluorinated groups may enhance this activity by increasing membrane permeability or altering lipid bilayer interactions .

Cytotoxicity and Cell Viability

The cytotoxic effects of fluorinated fatty alcohols have been evaluated in various cell lines. In vitro assays suggest that the compound may induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. This selective cytotoxicity could be attributed to the differential uptake and metabolism of the compound in malignant versus healthy tissues .

Endocrine Disruption

Fluorinated compounds are often scrutinized for their potential endocrine-disrupting effects. Studies have shown that certain perfluorinated compounds can bind to hormone receptors and interfere with hormonal signaling pathways. Although specific data on the heptadecafluoro-2-iodo variant is limited, its structural similarity to other known endocrine disruptors warrants further investigation into its biological effects on hormonal systems .

Case Studies

- Antimicrobial Activity Study :

- Cytotoxicity Assessment :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 372.3 g/mol |

| Solubility | Slightly soluble in water |

| Flash Point | 121 °C |

| Antimicrobial Activity | Effective against various bacteria |

| Study Type | Findings |

|---|---|

| Antimicrobial Efficacy | Significant at >0.5% |

| Cytotoxicity | Selective towards cancer cells |

Scientific Research Applications

1-Undecanol, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodo- is a specialized compound that has gained attention for its unique properties and potential applications in various scientific fields. This article will explore its applications in scientific research and industry, supported by relevant data and case studies.

Fluorous Phase Separation

The compound is utilized in fluorous phase separation techniques. Due to its high fluorine content, it can be effectively used to separate organic compounds in complex mixtures. This property is particularly valuable in synthetic organic chemistry where purification of products is essential.

Case Study: In a study involving the synthesis of complex organic molecules, 1-undecanol derivatives were employed to facilitate the separation of desired products from byproducts using fluorous solid-phase extraction methods .

Catalysis

Fluorinated alcohols like 1-undecanol derivatives have been explored as catalysts in various chemical reactions. Their ability to stabilize transition states and influence reaction pathways has been documented.

Research Findings: A recent study demonstrated that fluorous boronic acid catalysts integrated with 1-undecanol derivatives showed enhanced catalytic activity in dehydrative condensation reactions. The results indicated higher yields compared to traditional catalysts .

Material Science

The compound's hydrophobic nature makes it suitable for applications in material science, particularly in the development of coatings and surfaces that require low surface energy.

Data Table: Applications in Material Science

| Application | Description | Reference |

|---|---|---|

| Coatings | Used to create hydrophobic surfaces | |

| Surface Modifications | Enhances durability and resistance to corrosion |

Biomedical Applications

Research has indicated potential biomedical applications for fluorinated compounds due to their biocompatibility and ability to modify biological interactions.

Case Study: In drug delivery systems, 1-undecanol derivatives have been investigated for their ability to enhance the solubility and stability of pharmaceutical compounds. Studies suggest that these derivatives can improve the bioavailability of certain drugs .

Environmental Impact and Safety

While fluorinated compounds are beneficial in many applications, their environmental impact has raised concerns. Regulatory bodies are investigating the long-term effects of such compounds on ecosystems.

Findings: Studies have shown that highly fluorinated substances can accumulate in biological systems and may pose risks to human health and the environment. Therefore, ongoing research focuses on developing safer alternatives or methods for degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

- Boiling Point and Solubility: Fully fluorinated compounds (e.g., CAS 307-50-6) exhibit higher boiling points and lower water solubility compared to partially fluorinated analogs. For example, 1-Undecanol (non-fluorinated) has a boiling point of 243°C and moderate water solubility (0.8298 g/cm³ at 20°C), while fluorinated derivatives like 1-Iodoperfluoroundecane (CAS 307-50-6) are virtually insoluble in water due to perfluorination .

- Extraction Efficiency: Non-fluorinated 1-undecanol is widely used as an extraction solvent due to its high recovery rates (e.g., 35 µL volume optimized for bisphenol A extraction ). In contrast, fluorinated analogs are less effective as solvents but excel in non-polar applications like coatings or heat-transfer fluids .

Preparation Methods

Initial Fluorination

The initial step involves introducing fluorine atoms into the undecanol backbone to create the highly fluorinated structure. This is achieved using fluorous reagents under elevated temperatures:

- Reagents : Fluorous boronic acid catalysts integrated with sulfur compounds.

- Conditions : Reaction performed at 95°C under nitrogen atmosphere.

- Procedure :

Iodination

The iodination step introduces iodine at the second carbon of the fluorinated undecanol:

- Reagents : Triphenylphosphine and 4-dimethylaminopyridine.

- Conditions : Stirring for extended periods under controlled temperature.

- Procedure :

Purification

After synthesis:

- The crude mixture is cooled to room temperature.

- Solids are dissolved in methanol and evaporated under reduced pressure.

- Recrystallization from hexane yields the final product as an off-white solid.

Key Analytical Data

The synthesized compound is characterized using spectroscopic techniques:

| Spectroscopy Type | Key Data |

|---|---|

| Proton NMR (1H NMR) | Peaks at δ 4.47–4.41 (m), δ 3.86–3.77 (m), δ 3.09–2.94 (m), δ 2.85–2.69 (m), δ 1.81 (br s). |

| Carbon NMR (13C NMR) | Peaks at δ 67.9 and δ 37.5. |

Reaction Yields

The overall yield of the final product is approximately 50% after purification steps.

Q & A

Basic: How can researchers design experiments to optimize the synthesis of this compound given its fluorinated chain and iodine substituent?

Methodological Answer:

The synthesis of this compound requires careful selection of fluorinated precursors and iodination strategies. For example, fluorinated oxazolidinone chiral auxiliaries (e.g., derivatives like 209b or 211a in ) can serve as intermediates. Key steps include:

- Precursor Selection : Use perfluorinated alkyl iodides (e.g., perfluorodecyl iodide, as in ) to introduce the fluorinated chain.

- Iodination : Employ controlled radical iodination or nucleophilic substitution to attach the iodine atom at the 2-position.

- Purification : Utilize column chromatography with fluorophilic stationary phases to separate byproducts, leveraging differences in polarity caused by fluorine content .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : NMR is critical for resolving fluorinated regions, while NMR identifies the alcohol and iodine-proximal protons. NMR can confirm backbone connectivity.

- Mass Spectrometry (HRMS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., molecular formula , exact mass 573.9086 as in ).

- FT-IR : Bands near 500–600 cm confirm C-I stretches, while O-H stretches (~3300 cm) indicate the alcohol group .

Advanced: How do competing electronic effects of fluorine and iodine influence reaction mechanisms in catalytic applications?

Methodological Answer:

The electron-withdrawing fluorine atoms stabilize adjacent carbon centers, while the iodine atom introduces polarizability and weak C-I bond reactivity. For example:

- Catalytic Cross-Coupling : Fluorine’s inductive effect deactivates the carbon chain, requiring Pd/Cu catalysts to activate the C-I bond for Suzuki-Miyaura couplings.

- Radical Reactions : The C-I bond’s low bond dissociation energy (~50 kcal/mol) facilitates homolytic cleavage under UV light, enabling fluorinated radical intermediates. Computational studies (DFT) can map transition states to optimize selectivity .

Advanced: What contradictions exist in reported thermodynamic data for perfluoroalkyl-iodo compounds, and how can they be resolved?

Methodological Answer:

Discrepancies in enthalpy of vaporization () or phase-change data often arise from impurities or incomplete fluorination. For example:

- Data Validation : Cross-reference experimental values (e.g., thermochemistry in ) with computational predictions (Gaussian or COSMO-RS).

- Controlled Replication : Synthesize batches with ≥99% purity (HPLC, GC-MS) and measure properties under inert atmospheres to avoid hydrolysis .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage : Store at in amber vials under argon to prevent photolytic C-I bond cleavage and moisture absorption ().

- Handling : Use fluoropolymer-coated labware (e.g., PTFE) to minimize adhesion. Conduct reactions in anhydrous solvents (e.g., DMF or THF) with molecular sieves .

Advanced: How can computational modeling predict the environmental persistence or bioaccumulation potential of this compound?

Methodological Answer:

- QSAR Models : Use quantitative structure-activity relationships to estimate log (octanol-water partition coefficient). The compound’s high fluorine content suggests low bioavailability but extreme persistence.

- Molecular Dynamics : Simulate interactions with biological membranes (e.g., lipid bilayers) to assess bioaccumulation risks.

- EPI Suite : EPA-approved software can predict half-lives in air/water/soil based on structural descriptors .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.